Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Technical Guide: Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
CAS Number: 917755-77-2
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a Boc-protecting group on the nitrogen atom and a 4-fluorobenzyl substituent at the 4-position of the piperidine ring.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 917755-77-2 | [1][3] |
| Molecular Formula | C20H28FNO4 | [1][2] |
| Molecular Weight | 365.44 g/mol | [1][3] |
| IUPAC Name | Ethyl 1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)piperidine-4-carboxylate | |
| Synonyms | Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate | [1][2] |
Synthesis and Experimental Protocols
A likely synthetic route would involve the reaction of Ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide in the presence of a suitable base.
Below is a generalized, hypothetical experimental protocol based on common organic synthesis practices for similar molecules. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.
General Synthesis Workflow
The logical workflow for the synthesis of the target compound is depicted below.
Caption: Generalized workflow for the synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate.
Hypothetical Experimental Protocol
Materials:
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Ethyl N-Boc-piperidine-4-carboxylate
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4-Fluorobenzyl bromide
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Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
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Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
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To a solution of Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium hydride is added portion-wise at 0 °C.
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The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the enolate.
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4-Fluorobenzyl bromide is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the pure Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate.
Analytical Characterization
While specific spectral data for this compound is not publicly available, researchers can expect to characterize the final product using the following standard analytical techniques. The expected data would be consistent with the structure of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the ethyl group, the Boc group, the piperidine ring, and the 4-fluorobenzyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the compound (365.44 g/mol ) or its fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and carbamate groups, as well as C-F and C-N bonds. |
Applications in Research and Drug Development
Piperidine derivatives are crucial scaffolds in medicinal chemistry. Specifically, 4-benzylpiperidine structures are known to exhibit a range of biological activities and have been investigated for various therapeutic applications. For instance, derivatives of 4-benzylpiperidine act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[4] They have also been explored for their potential in treating psychosis and preventing brain damage due to their NMDA antagonist properties.[4]
The title compound, with its specific substitution pattern, serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective modification at other positions of the molecule. The 4-fluorobenzyl moiety can be a key pharmacophore for interacting with biological targets. N-benzylpiperidine derivatives are key intermediates in the synthesis of drugs like Donepezil, which is used for the treatment of Alzheimer's disease.[5][6]
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Potential application workflow in drug discovery.
Conclusion
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed public data on its synthesis and biological activity is limited, its structural features suggest its utility in the development of new drugs, particularly in the area of central nervous system disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate [oakwoodchemical.com]
- 3. 917755-77-2 CAS MSDS (ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
(Image generated for illustrative purposes)